1,2,8-Tribromodibenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

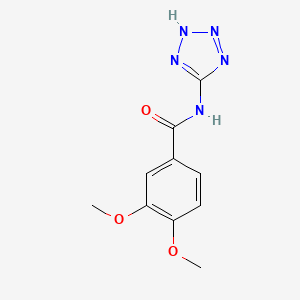

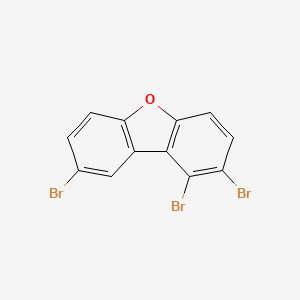

1,2,8-Tribromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicological effects. This compound, in particular, has been studied for its environmental impact and biological activities .

Métodos De Preparación

The synthesis of 1,2,8-Tribromodibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:

Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.

Electrophilic Aromatic Substitution: This method involves the use of bromine and a Lewis acid catalyst to facilitate the substitution of hydrogen atoms on the aromatic ring with bromine atoms.

Análisis De Reacciones Químicas

1,2,8-Tribromodibenzofuran undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1,2,8-Tribromodibenzofuran has been studied extensively for its environmental and biological effects. Some of its applications in scientific research include:

Environmental Toxicology: Research has shown that this compound can act as an environmental pollutant, affecting the neurodevelopment of exposed organisms.

Biological Studies: Studies have investigated the compound’s impact on cognitive and motor functions in animal models, particularly in the context of developmental exposure.

Chemical Research: The compound is used as a model substance to study the behavior of polybrominated dibenzofurans in various chemical reactions and environmental conditions.

Mecanismo De Acción

The toxicological effects of 1,2,8-Tribromodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of genes involved in xenobiotic metabolism . This mechanism is similar to that of other halogenated dibenzofurans and dioxins.

Comparación Con Compuestos Similares

1,2,8-Tribromodibenzofuran is part of a broader class of polybrominated dibenzofurans, which include compounds such as:

2-Chloro-3,7,8-Tribromodibenzofuran: Known for its environmental toxicity and developmental effects.

1,2,3,7,8-Pentabromodibenzofuran: Studied for its impact on neurodevelopment and environmental persistence.

2,3,7,8-Tetrabromodibenzofuran: Noted for its high toxicity and potential as an environmental pollutant.

Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects.

Propiedades

IUPAC Name |

1,2,8-tribromodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKAHTKRUKHSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005058 |

Source

|

| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.88 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84761-81-9 |

Source

|

| Record name | Dibenzofuran, 1,2,8-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,8-Tribromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)

![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)